

# An In-depth Technical Guide to 1-Ethoxy-2-heptanone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Ethoxy-2-heptanone

Cat. No.: B15474358

[Get Quote](#)

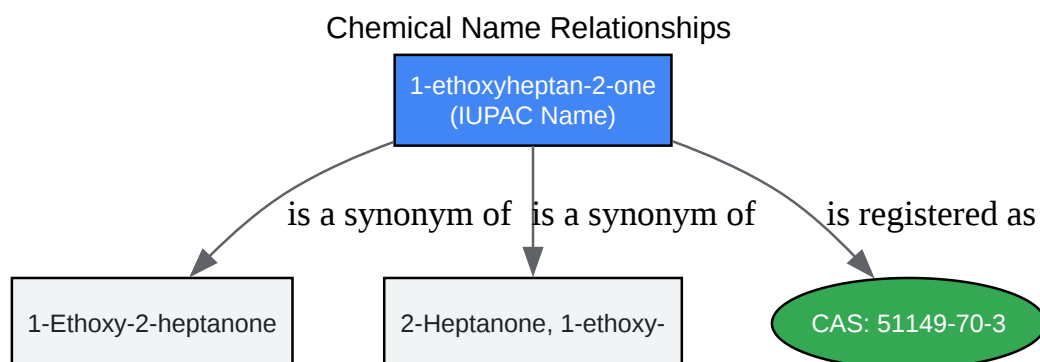
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, spectral data, and analytical methodologies for **1-Ethoxy-2-heptanone**. The information is intended to support research and development activities where this compound is of interest.

## Chemical Identity and Synonyms

The primary identifier for this compound is its IUPAC name, which provides an unambiguous description of its chemical structure. Several synonyms are also in common use and are listed below.

The relationship between the IUPAC name and its common synonyms is illustrated in the following diagram:



[Click to download full resolution via product page](#)

Caption: Relationship between the IUPAC name and synonyms for **1-Ethoxy-2-heptanone**.

## Physicochemical Properties

A summary of the key physicochemical properties of **1-Ethoxy-2-heptanone** is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

| Property               | Value                                      | Source                 |
|------------------------|--|------------------------|
| IUPAC Name             | 1-ethoxyheptan-2-one                       | PubChem[1]             |
| CAS Number             | 51149-70-3                                 | PubChem[1], ChemBK[2]  |
| Molecular Formula      | C9H18O2                                    | PubChem[1], ChemBK[2]  |
| Molar Mass             | 158.24 g/mol                               | PubChem[1], ChemBK[2]  |
| Boiling Point          | 82-83 °C at 9.5 Torr; 228.3 °C at 760 mmHg | ChemBK[2], LookChem[3] |
| Density (Predicted)    | 0.876 ± 0.06 g/cm <sup>3</sup>             | ChemBK[2]              |
| Flash Point            | 82.1 °C                                    | LookChem[3]            |
| Refractive Index       | 1.418                                      | LookChem[3]            |
| Vapor Pressure         | 0.0741 mmHg at 25°C                        | LookChem[3]            |
| Kovats Retention Index | 1068 (semi-standard non-polar)             | PubChem[1]             |

## Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of chemical compounds. While a specific, published protocol for **1-Ethoxy-2-heptanone** is not readily available, the following sections provide detailed methodologies adapted from general procedures for  $\alpha$ -alkoxy ketones and related compounds.

A general method for the synthesis of  $\alpha$ -alkoxy ketones involves the alkylation of an enolate or an enamine derivative of a simpler ketone. The following is a plausible synthetic route for **1-Ethoxy-2-heptanone** starting from 1-bromo-2-heptanone and sodium ethoxide.

Reaction Scheme:

Materials:

- 1-bromo-2-heptanone

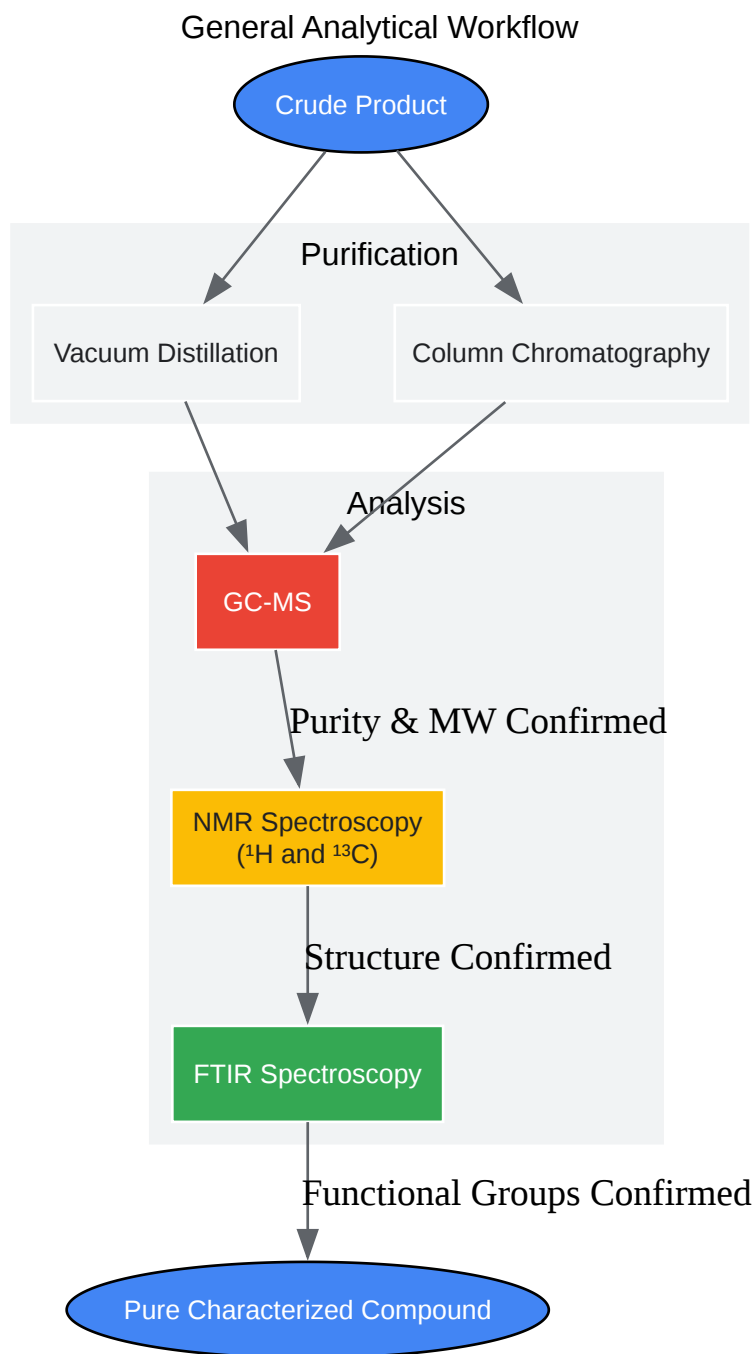
- Sodium ethoxide
- Anhydrous ethanol
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask with reflux condenser and magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath and add 1-bromo-2-heptanone dropwise with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
- Partition the residue between diethyl ether and water.
- Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **1-Ethoxy-2-heptanone** by vacuum distillation or column chromatography on silica gel.

A typical workflow for the analysis of a synthesized chemical compound like **1-Ethoxy-2-heptanone** is depicted below. This involves initial purification followed by structural confirmation and purity assessment using various spectroscopic and chromatographic techniques.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the purification and analysis of **1-Ethoxy-2-heptanone**.

### 3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and confirm its molecular weight.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness), is suitable for this type of compound.
- Sample Preparation: Prepare a dilute solution of **1-Ethoxy-2-heptanone** in a volatile solvent like dichloromethane or ethyl acetate.
- GC Conditions:
  - Injector Temperature: 250 °C
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
  - Injection Mode: Splitless or a high split ratio depending on the sample concentration.
- MS Conditions:
  - Ion Source Temperature: 230 °C
  - Quadrupole Temperature: 150 °C
  - Scan Range: m/z 40-400.
  - Electron Energy: 70 eV.
- Expected Results: The NIST Mass Spectrometry Data Center reports a spectrum for this compound (NIST Number: 26663), which can be used for comparison.[\[1\]](#)

### 3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for elucidating the detailed chemical structure of the molecule.

- Instrumentation: A 300-600 MHz NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- $^1\text{H}$  NMR Spectroscopy:
  - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Expected Chemical Shifts ( $\delta$ ) in  $\text{CDCl}_3$  (predicted):
    - ~0.9 ppm (triplet, 3H,  $-\text{CH}_2\text{CH}_3$ )
    - ~1.2-1.4 ppm (multiplet, 6H,  $-(\text{CH}_2)_3\text{CH}_3$ )
    - ~1.2 ppm (triplet, 3H,  $-\text{OCH}_2\text{CH}_3$ )
    - ~2.4 ppm (triplet, 2H,  $-\text{COCH}_2-$ )
    - ~3.5 ppm (quartet, 2H,  $-\text{OCH}_2\text{CH}_3$ )
    - ~4.0 ppm (singlet, 2H,  $-\text{OCH}_2\text{CO}-$ )
- $^{13}\text{C}$  NMR Spectroscopy:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Expected Chemical Shifts ( $\delta$ ) in  $\text{CDCl}_3$  (predicted):
    - ~14 ppm ( $-\text{CH}_2\text{CH}_3$ )
    - ~15 ppm ( $-\text{OCH}_2\text{CH}_3$ )
    - ~22, 23, 31 ppm ( $-(\text{CH}_2)_3\text{CH}_3$ )



- ~40 ppm (-COCH<sub>2</sub>-)
  - ~67 ppm (-OCH<sub>2</sub>CH<sub>3</sub>)
  - ~75 ppm (-OCH<sub>2</sub>CO-)
  - ~209 ppm (C=O)
- Spectral data for **1-Ethoxy-2-heptanone** is available in public databases for comparison.<sup>[1]</sup>

### 3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

- Instrumentation: An FTIR spectrometer.
- Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Record the spectrum typically from 4000 to 400 cm<sup>-1</sup>.
- Expected Characteristic Absorption Bands:
  - ~2960-2850 cm<sup>-1</sup>: C-H stretching vibrations of the alkyl groups.
  - ~1715 cm<sup>-1</sup>: A strong absorption band corresponding to the C=O (carbonyl) stretching of the ketone.
  - ~1100 cm<sup>-1</sup>: C-O stretching vibration of the ether linkage.
- Vapor phase IR spectra are available for reference.<sup>[1]</sup>

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Ethoxy-2-heptanone | C<sub>9</sub>H<sub>18</sub>O<sub>2</sub> | CID 39913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Cas 51149-70-3, 1-Ethoxy-2-heptanone | lookchem [lookchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Ethoxy-2-heptanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15474358#iupac-name-and-synonyms-for-1-ethoxy-2-heptanone]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)